molecular formula C10H18O B13758574 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran CAS No. 59848-69-0

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran

Cat. No.: B13758574
CAS No.: 59848-69-0
M. Wt: 154.25 g/mol
InChI Key: GQJUQRHPTSAQNQ-UHFFFAOYSA-N
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Description

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran is an organic compound known for its unique structure and properties It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of aldehydes and ketones in the presence of acid catalysts to form the pyran ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran: The parent compound of the pyran family, known for its basic structure.

    4-Methyl-2H-pyran: A derivative with a methyl group at the 4-position.

    2-(2-Methylpropyl)-2H-pyran: Another derivative with a different substitution pattern.

Uniqueness

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

59848-69-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,8,10H,5-7H2,1-3H3

InChI Key

GQJUQRHPTSAQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC(C1)CC(C)C

Origin of Product

United States

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